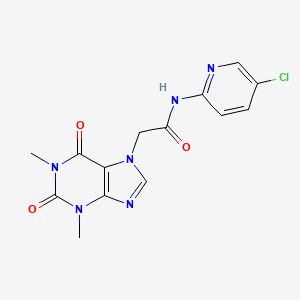

N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

Description

N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic small molecule featuring a purine core substituted with two methyl groups at the 1- and 3-positions and a dioxo moiety at the 2- and 6-positions. The purine ring is linked via an acetamide bridge to a 5-chloropyridin-2-yl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for modulating biological targets such as kinases or ion channels. Its synthesis involves coupling 2-chloro-N-(5-chloropyridin-2-yl)acetamide (a key intermediate) with substituted purine derivatives under nucleophilic displacement conditions (Scheme 2, ).

Properties

Molecular Formula |

C14H13ClN6O3 |

|---|---|

Molecular Weight |

348.74 g/mol |

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |

InChI |

InChI=1S/C14H13ClN6O3/c1-19-12-11(13(23)20(2)14(19)24)21(7-17-12)6-10(22)18-9-4-3-8(15)5-16-9/h3-5,7H,6H2,1-2H3,(H,16,18,22) |

InChI Key |

SDQBFNOTBSYQIW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a broader class of purine- and pyridine-linked acetamides. Below is a comparative analysis with structurally or functionally related derivatives:

Key Structural and Functional Insights

Substituent Effects on Target Specificity The 5-chloropyridin-2-yl group in the target compound likely enhances solubility and π-stacking interactions compared to HC-030031’s hydrophobic 4-isopropylphenyl group. This substitution may shift selectivity away from TRPA1 toward other targets like kinases or adenosine receptors . Halogenation: Derivatives with electron-withdrawing groups (e.g., 5-chloro in pyridine) exhibit improved metabolic stability and binding affinity compared to non-halogenated analogs (e.g., N-(thiazol-2-yl)acetamide derivatives) .

Purine Core Modifications The 1,3-dimethyl-2,6-dioxopurin-7-yl moiety facilitates hydrogen bonding via its carbonyl groups, a feature critical for interactions with enzymes or receptors. Analogues lacking the dioxo groups (e.g., simple purines) show reduced activity . Replacement of the purine core with pyridazinone (as in FPR2 agonists) shifts activity toward G-protein-coupled receptors (GPCRs), highlighting the role of heterocycle choice in target engagement .

Pharmacokinetic Considerations

- The target compound’s molecular weight (~380–400 g/mol) and logP (~2–3) (estimated) suggest moderate oral bioavailability, comparable to HC-030031 but less favorable than smaller FPR2 agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.